Semapimod - 352513-83-8

Semapimod

Catalog Number: EVT-412317
CAS Number: 352513-83-8
Molecular Formula: C34H52N18O2
Molecular Weight: 744.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Semapimod has been used in trials studying the treatment of Crohn Disease.
Source and Classification

Semapimod is synthesized from several chemical precursors through complex multi-step processes. It belongs to the class of guanylhydrazone-containing compounds, which are known for their diverse biological activities, particularly in the modulation of immune responses. The chemical structure of Semapimod is defined by its unique molecular framework, which includes multiple nitrogen-containing functional groups that contribute to its biological efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Semapimod involves a multi-step chemical process that includes the formation of intermediate compounds through reactions such as nitration, reduction, and acylation. The key steps in the synthesis are:

  1. Formation of Intermediate Compounds: Initial reactions create various intermediates necessary for the final product.
  2. Coupling Reactions: These intermediates are coupled under controlled conditions to yield Semapimod.
  3. Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels suitable for pharmaceutical applications.

Industrial production methods focus on scaling up these laboratory techniques while optimizing reaction conditions for efficiency and consistency in quality control.

Molecular Structure Analysis

Structure and Data

Semapimod has a complex molecular structure represented by the following chemical formula:

  • Formula: C₃₄H₅₆Cl₄N₁₈O₂
  • Molar Mass: 890.75 g·mol⁻¹
  • InChI Key: PWDYHMBTPGXCSN-VCBMUGGBSA-N

The structural representation reveals multiple functional groups including amines and imines, which play critical roles in its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Semapimod is involved in various chemical reactions that can modify its structure and biological properties:

  1. Oxidation: Under specific conditions, Semapimod can be oxidized to form different oxidation states.
  2. Reduction: Reduction reactions can alter functional groups, potentially affecting its activity.
  3. Substitution: Substitution reactions allow for the introduction of different substituents that may enhance or diminish its biological effects.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions.

Mechanism of Action

Process and Data

Semapimod exerts its effects primarily through modulation of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This action is believed to occur via interference with signaling pathways involved in inflammation, particularly those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPKs) .

Experimental studies demonstrate that Semapimod can activate the cholinergic anti-inflammatory pathway, leading to reduced intestinal inflammation in models of postoperative ileus .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Semapimod exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties are crucial for determining its formulation in pharmaceutical applications .

Applications

Scientific Uses

Semapimod has been studied primarily for its potential therapeutic applications in:

  • Inflammatory Diseases: Investigated for treating conditions like necrotizing enterocolitis due to its ability to modulate inflammatory responses.
  • Immunomodulation: Explored as a treatment option for diseases characterized by excessive cytokine production.
  • Antiviral Activity: Research indicates potential antiviral effects, making it a candidate for further studies against viral infections.
Chemical and Pharmacological Profile of Semapimod

Structural Characterization and Isomeric Properties

Molecular Formula and Stereochemical Configuration

Semapimod (free base: C₃₄H₅₂N₁₈O₂; hydrochloride salt: C₃₄H₅₆Cl₄N₁₈O₂) features a symmetrical decanediamide backbone linked to two 3,5-bis[(1E)-1-(carbamimidoylhydrazono)ethyl]phenyl groups [2] [8]. The molecule adopts an E-configuration (trans orientation) across all four imino bonds (C=N) connecting the guanylhydrazone moieties to acetylphenyl rings, a critical arrangement for target engagement [7] [9]. This extended, tetravalent architecture positions the guanylhydrazone groups for multivalent interactions with chaperone proteins and kinases.

Table 1: Atomic Composition of Semapimod Forms

FormMolecular FormulaMolecular Weight (g/mol)CAS Number
Free BaseC₃₄H₅₂N₁₈O₂744.90352513-83-8
TetrahydrochlorideC₃₄H₅₆Cl₄N₁₈O₂890.75164301-51-3

Physicochemical Properties

Semapimod hydrochloride exhibits high aqueous solubility (14.3 mg/mL or ~19.18 mM in water) and moderate solubility in methanol, but is sparingly soluble in ethanol and insoluble in non-polar solvents like dichloromethane or diethyl ether [8] [9]. The compound demonstrates stability in solid form (>2 years at -20°C), though solutions require protection from light and moisture. Its logP value of ~11.48 indicates extremely low membrane permeability in free base form, consistent with poor oral bioavailability [9]. The hydrochloride salt improves polarity while maintaining stability across physiological pH ranges.

Pharmacological Classification

Tetravalent Guanylhydrazone Derivatives

Semapimod belongs to a specialized class of tetravalent guanylhydrazones characterized by four guanylhydrazone functional groups symmetrically arranged on a bis-phenyl-decane scaffold [2] [8]. This structural taxonomy differentiates it from:

  • Monovalent guanylhydrazones (e.g., mitoguazone)
  • Divalent analogs (e.g., bisguanylhydrazones)The tetravalency enables simultaneous interaction with multiple binding sites on chaperone complexes, enhancing potency against cytokine production compared to lower-valency analogs [6]. The molecular framework consists of a 10-carbon aliphatic diacyl spacer providing optimal distance between phenyl rings for target engagement.

Table 2: Structural Taxonomy of Guanylhydrazone Derivatives

ValencyRepresentative CompoundKey Structural FeaturesPharmacological Target
MonovalentMitoguazoneSingle guanylhydrazone groupPolyamine transport
DivalentBerenilTwo guanylhydrazone groupsTrypanosomal enzymes
TetravalentSemapimodFour guanylhydrazones on bis-aryl scaffoldgp96/TLR4 complex

Small-Molecule Kinase Inhibitors

Semapimod demonstrates dual mechanism-based categorization within kinase modulators:

  • Direct p38 MAPK Inhibition: Suppresses phosphorylation of p38 mitogen-activated protein kinase (IC₅₀ ≈ 0.1-1 μM), attenuating downstream pro-inflammatory signaling cascades in macrophages [1] [3]. This occurs through competitive binding at the ATP catalytic site, preventing kinase activation by upstream regulators.

  • Chaperone-Dependent Kinase Regulation: Targets the endoplasmic reticulum chaperone gp96 (HSP90B1), inhibiting its ATPase activity (IC₅₀ = 0.2-0.4 μM) [4] [10]. As gp96 facilitates folding of TLRs and kinase components, this action indirectly disrupts:

  • TLR4-MyD88 complex assembly
  • c-Raf kinase maturation
  • MAPK pathway initiation

The dual kinase/chaperone targeting explains Semapimod's broad anti-cytokine effects, simultaneously inhibiting signal transduction (p38) and receptor maturation (via gp96) [4] [10]. This distinguishes it from classical ATP-competitive kinase inhibitors that target catalytic domains without chaperone effects.

Table 3: Semapimod Kinase and Chaperone Targets

TargetClassificationInhibition IC₅₀Functional Consequence
p38 MAPKSerine/threonine kinase~0.3 μMBlocks TNF-α, IL-1β, IL-6 production
gp96 (HSP90B1)Endoplasmic reticulum chaperone0.2-0.4 μMDisrupts TLR/kinase folding and trafficking
c-RafMAPK kinase kinaseNot fully characterizedAttenuates ERK pathway activation

The structural convergence of four guanylhydrazone moieties enables simultaneous engagement of both kinase and chaperone targets, positioning Semapimod uniquely within both pharmacological categories. This multi-target profile underpins its therapeutic potential in cytokine-driven pathologies, where conventional single-target agents show limited efficacy.

Properties

CAS Number

352513-83-8

Product Name

Semapimod

IUPAC Name

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide

Molecular Formula

C34H52N18O2

Molecular Weight

744.9 g/mol

InChI

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+

InChI Key

PWDYHMBTPGXCSN-VCBMUGGBSA-N

SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C

Synonyms

CNI 1493
CNI-1493
N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide
semapimod

Canonical SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.